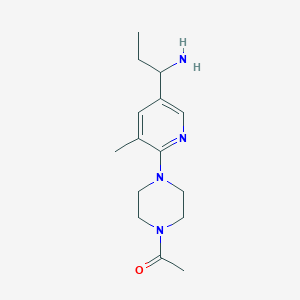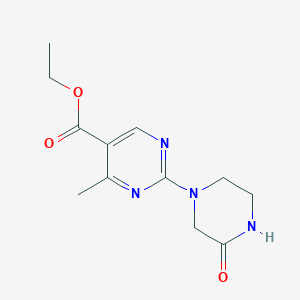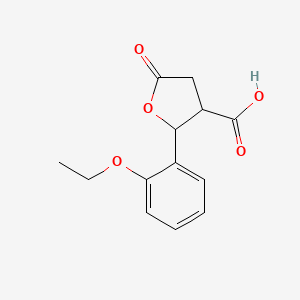
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of transaminase-mediated chiral selective synthesis, which allows for the production of enantiomerically pure compounds .
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.
Analyse Chemischer Reaktionen
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound for the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and triazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or alteration of cellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but contains a chlorine atom instead of a triazole ring.
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine: Another similar compound with a different substituent on the phenyl ring.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other fluorophenyl derivatives.
Eigenschaften
Molekularformel |
C10H11FN4 |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
1-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11FN4/c1-6(12)9-13-10(15-14-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
RWLOTAUEIAWDOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NN1)C2=CC=CC=C2F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)




